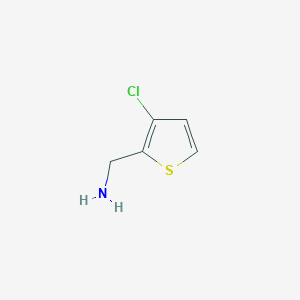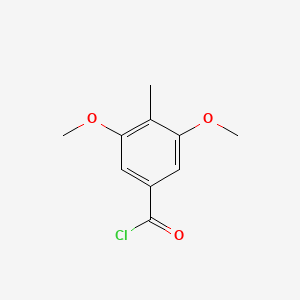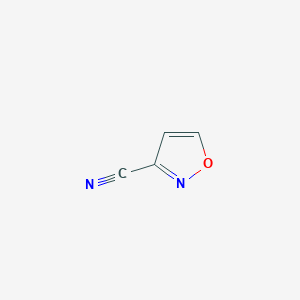![molecular formula C14H10ClFO3 B1322635 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid CAS No. 773870-40-9](/img/structure/B1322635.png)
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is a chemical compound with the molecular formula C14H10ClFO3 and a molecular weight of 280.69 g/mol . This compound is used in various research applications, particularly in the fields of chemistry and biology.
Aplicaciones Científicas De Investigación
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Métodos De Preparación
The synthesis of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-hydroxybenzoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the benzyl ring.
Oxidation and Reduction: The benzoic acid moiety can undergo oxidation to form corresponding carboxylate derivatives or reduction to form alcohol derivatives.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the benzyl ring enhance its reactivity, allowing it to participate in various biochemical reactions. The benzoic acid moiety can interact with enzymes and proteins, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
3-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid can be compared with other similar compounds such as:
2-Chloro-6-fluorobenzoic acid: A twofold halogenated derivative of benzoic acid with similar reactivity but different applications.
2-Chloro-6-fluorobenzyl chloride: Used as an alkylating reagent in various synthetic reactions.
The uniqueness of this compound lies in its specific structure, which combines the properties of both the benzoic acid and benzyl chloride derivatives, making it versatile for various research and industrial applications.
Propiedades
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c15-12-5-2-6-13(16)11(12)8-19-10-4-1-3-9(7-10)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJJJGDDMYRRGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)











